2-(Ethoxymethyl)cyclopentan-1-one CAS 85670-54-8 properties
2-(Ethoxymethyl)cyclopentan-1-one CAS 85670-54-8 properties
The following technical guide details the properties, synthesis, and applications of 2-(Ethoxymethyl)cyclopentan-1-one (CAS 85670-54-8).
CAS 85670-54-8 | Molecular Formula: C₈H₁₄O₂ | MW: 142.20 g/mol
Part 1: Executive Summary
2-(Ethoxymethyl)cyclopentan-1-one is a specialized
Unlike simple alkyl cyclopentanones, the ether oxygen in the side chain provides a Lewis basic site for chelation-controlled additions, influencing the stereochemical outcome of nucleophilic attacks on the carbonyl carbon.
Part 2: Physicochemical Profile
The following data aggregates predicted and experimental parameters for CAS 85670-54-8.
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Clear, colorless to pale yellow liquid | Standard state |
| Boiling Point | 195°C (atm) / 88–92°C (12 mmHg) | Estimated based on homologues |
| Density | 0.965 ± 0.05 g/cm³ | At 25°C |
| Refractive Index ( | 1.4520 – 1.4560 | Typical for ether-ketones |
| Flash Point | ~78°C | Closed Cup (Predicted) |
| Solubility | Soluble in EtOH, Et₂O, DCM, THF | Immiscible in water |
| LogP | 1.28 | Lipophilicity index |
Part 3: Synthetic Pathways & Methodology
Primary Synthesis: Catalytic Hydrogenation of Enol Ethers
The most robust industrial route involves the synthesis of the enol ether precursor, 2-(ethoxymethylene)cyclopentan-1-one , followed by selective catalytic hydrogenation. This method avoids the regioselectivity issues common in direct alkylation of cyclopentanone enolates.
Mechanism & Workflow
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Condensation: Cyclopentanone reacts with triethyl orthoformate to form the
-unsaturated enol ether. -
Reduction: Selective saturation of the exocyclic double bond using Pd/C or Raney Nickel yields the target saturated ether.
Figure 1: Selective hydrogenation route for the synthesis of 2-(ethoxymethyl)cyclopentan-1-one.
Experimental Protocol (Bench Scale)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of 2-(Ethoxymethylene)cyclopentan-1-one
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Charge a round-bottom flask with Cyclopentanone (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).
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Heat the mixture to reflux (approx. 140°C) for 6–8 hours.
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Distill off the volatile byproducts (ethyl acetate/ethanol) to drive equilibrium.
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Vacuum distill the residue to isolate the enol ether intermediate (bp ~110°C @ 15 mmHg).
Step 2: Hydrogenation to Target
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Dissolve the intermediate (10 g) in dry Ethanol (50 mL).
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Add 5% Pd/C (0.5 g, 5 wt% loading).
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Purge the vessel with H₂ gas and maintain a balloon pressure (1 atm) at room temperature.
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Monitor reaction by TLC (SiO₂; Hexane:EtOAc 4:1) until the UV-active starting material disappears (approx. 4–6 hours).
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Filter through a Celite pad to remove the catalyst.
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Concentrate the filtrate in vacuo.
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Purification: Distill the crude oil under reduced pressure to obtain pure 2-(ethoxymethyl)cyclopentan-1-one .
Part 4: Reactivity & Applications in Drug Development
Prostanoid & Sarkomycin Synthesis
The 2-ethoxymethyl group acts as a "masked" exocyclic methylene group. In the synthesis of Sarkomycin (an antitumor antibiotic), the ether can be cleaved and eliminated to form the
Chelation-Controlled Addition
The ether oxygen at C2 allows for chelation with Lewis acids (e.g., TiCl₄, MgBr₂), directing nucleophilic attack (e.g., Grignard, Hydride reduction) to the trans face relative to the ethoxymethyl group.
Figure 2: Downstream applications and mechanistic transformations of the target compound.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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H227: Combustible liquid.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Handling Protocols:
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Storage: Store under nitrogen in a cool, dry place. Ethers can form peroxides upon prolonged exposure to air; however, the ethoxymethyl group is relatively stable compared to simple ethers.
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PPE: Neoprene gloves and chemical splash goggles are mandatory.
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Spill: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
References
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Bondavalli, F. et al. "Synthesis of 2-substituted cyclopentanones via hydrogenation of enol ethers." Journal of Organic Chemistry, 1980.
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Smith, A. B.[1] & Agosta, W. C. "Alpha-methylene cyclopentanones: Synthesis and biological activity." Chemical Reviews, 1973.
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National Center for Biotechnology Information. "PubChem Compound Summary for Cyclopentanone Derivatives." PubChem, 2024.
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TCI Chemicals. "Catalytic Hydrogenation Protocols for Ketones." TCI Technical Guides.
